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Executive Summary

Verinurad (also known as RDEA3170) is a potent and selective inhibitor of the human urate
transporter 1 (URATL1), a key protein in the renal reabsorption of uric acid. By competitively
inhibiting URAT1, verinurad effectively increases the urinary excretion of uric acid, thereby
lowering serum uric acid (SUA) levels. This mechanism of action positions verinurad as a
therapeutic agent for hyperuricemia and gout. This technical guide provides an in-depth
overview of verinurad's interaction with URAT1, including its binding affinity, the molecular
basis of its high potency and selectivity, detailed experimental protocols for its characterization,
and its pharmacodynamic effects observed in clinical studies.

Quantitative Data: Verinurad's Interaction with
URAT1 and Other Transporters

Verinurad demonstrates high-affinity binding to URAT1 and significant selectivity over other
related organic anion transporters (OATS). The following table summarizes the key quantitative
parameters of verinurad's inhibitory activity.
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Parameter Value Transporter Species Notes
In vitro transport
IC50 25 nM[1][2] URAT1 Human o
activity assay.
Cryo-electron
URAT1 Human/Rat )
150 nM[3][4] ) ) microscopy
(humanized rat) Chimera
construct.
Demonstrates
5.9 uM[1] OAT4 Human selectivity over
OATA4.
Demonstrates
4.6 uM[1] OAT1 Human selectivity over
OAT1.
Determined by
Ki 6.9 nM[1] URAT1 Human competitive
binding assay.
In vivo, based on
fractional
excretion of uric
EC50 22 nM[1] URAT1 Human ) ]
acid (FEUA) in
healthy
volunteers.

Clinical Pharmacodynamics: Serum Uric Acid

Reduction

Clinical trials have demonstrated a dose-dependent reduction in serum uric acid levels with

verinurad administration.
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Mean Percentage Change

Study Verinurad Dose . .

in sUA from Baseline
Phase Il (Study 1)[5] 5mg -17.5%
10 mg -29.1%
12.5 mg -34.4%
Phase Il (Study 2)[5] 2.5mg-15mg -31.7% to -55.8%
Phase | (Single 40 mg dose)[1] 40 mg Up to 60% reduction

Mechanism of Action: Competitive Inhibition of
URAT1

Verinurad functions as a competitive inhibitor of URAT1.[1][2] This means that verinurad and
uric acid bind to the same site on the transporter. By occupying this binding site, verinurad
sterically hinders the interaction of uric acid with the transporter, thereby preventing its
reabsorption from the renal tubules back into the bloodstream.[1]

Recent cryo-electron microscopy studies have revealed that verinurad binds within the central
cavity of URAT1, locking the transporter in an inward-facing conformation.[3] This
conformational trapping further contributes to the inhibition of the urate transport cycle.

The high affinity and specificity of verinurad for human URAT1 are attributed to its interactions
with specific amino acid residues within the transporter's binding pocket. Key residues
identified as crucial for high-affinity binding include Cys-32, Ser-35, Phe-365, and lle-481.[1]
The requirement for Cys-32 is noted as a unique feature for verinurad compared to other
uricosuric agents.[1]

Signaling Pathway and Experimental Workflow
Diagrams

The following diagrams illustrate the mechanism of action of verinurad and a typical
experimental workflow for assessing URAT1 inhibition.
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Mechanism of Verinurad on URAT1
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Experimental Workflow for URAT1 Inhibition Assay

[Culture HEK293T cells]

Transfect cells with
human URAT1 expression vector

Plate transfected cells
in 24-well plates

Pre-incubate cells with
serial dilutions of Verinurad

:

Add [14C]-Uric Acid
(radiolabeled substrate)

.

Incubate for a defined period
(e.g., 10 minutes)

Wash cells to remove
extracellular substrate

Lyse cells

Measure radioactivity using
scintillation counting
C\nalyze data to determine IC5(D
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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